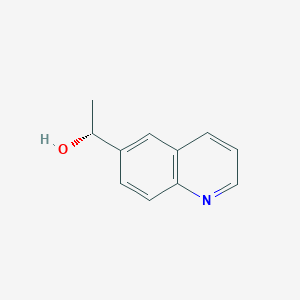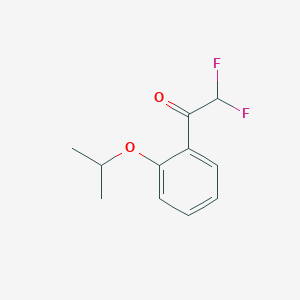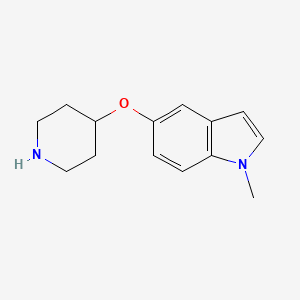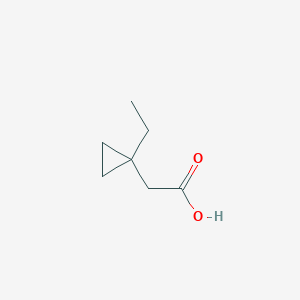
2-(2,2-Dimethylpropyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropyl)morpholine is a chemical compound with the molecular formula C9H19NO. It is a derivative of morpholine, a heterocyclic amine featuring both nitrogen and oxygen atoms in its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylpropyl)morpholine typically involves the reaction of morpholine with 2,2-dimethylpropyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate morpholine, followed by the addition of 2,2-dimethylpropyl bromide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,2-Dimethylpropyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted morpholine derivatives.
Applications De Recherche Scientifique
2-(2,2-Dimethylpropyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethylpropyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of various biochemical pathways, depending on its structural modifications. The compound’s effects are mediated through binding to active sites on target proteins, altering their activity and leading to downstream biological effects .
Comparaison Avec Des Composés Similaires
Morpholine: The parent compound, widely used in organic synthesis and as a solvent.
N-Methylmorpholine: A derivative with a methyl group, used as a catalyst and solvent.
N-Ethylmorpholine: Another derivative with an ethyl group, used in similar applications.
Uniqueness: 2-(2,2-Dimethylpropyl)morpholine is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This modification can enhance its reactivity and specificity in chemical reactions, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
2-(2,2-dimethylpropyl)morpholine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)6-8-7-10-4-5-11-8/h8,10H,4-7H2,1-3H3 |
Clé InChI |
ZZOVQLMZSVTWEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1CNCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


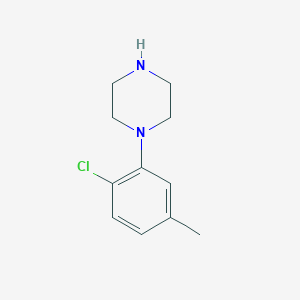
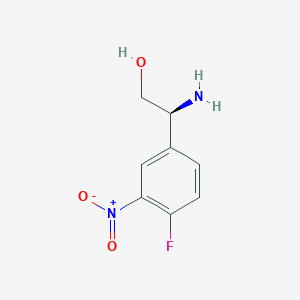



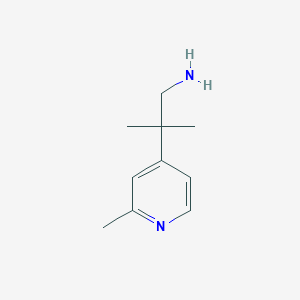
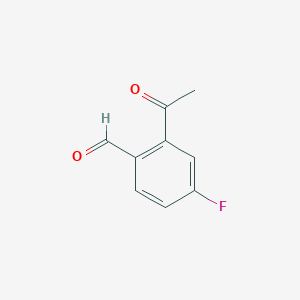


![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
